molecular formula C12H14ClFN2O2 B2425084 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 1036926-61-0

6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B2425084
CAS No.: 1036926-61-0
M. Wt: 272.7
InChI Key: CBLGBDAIQCOCDJ-UHFFFAOYSA-N
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Description

6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.25 . The compound is solid in physical form .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) and the InChI key is ZHRWOWCJMFGREP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.354g/cm3 . It has a boiling point of 326.821ºC at 760 mmHg . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Spiropyrans/Spirooxazines in FRET Applications

Spiropyrans and spirooxazines, which share structural motifs with the specified compound, exhibit significant potential in scientific research due to their photochromic properties. These compounds undergo reversible transformations between different forms under various stimuli, such as light, temperature, and pH changes. The merocyanine form, in particular, has been extensively studied for its ability to form complexes with various materials and act as an energy acceptor in FRET applications. This has led to the development of novel materials with potential applications in sensing, probing, and optical elements, demonstrating the versatility and functionality of spiropyrans/spirooxazines-based systems in scientific research (Hongyan Xia, K. Xie, Gang Zou, 2017).

Piperazine Derivatives in Drug Development

Piperazine, a core element related to the chemical structure , is significant in drug design due to its presence in a wide range of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The modification of piperazine's substitution pattern can significantly impact the medicinal potential of resulting molecules, indicating its critical role in the rational design of new therapeutics. This versatility underscores the importance of piperazine derivatives in scientific research and drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Therapeutic Uses and Mechanisms

Research into piperazine and its analogs has identified significant anti-mycobacterial activity, with potential against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds provides a foundation for designing safer, selective, and cost-effective anti-mycobacterial agents, illustrating the therapeutic relevance of piperazine-based molecules in addressing global health challenges (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Properties

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGBDAIQCOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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